7-Bromo-2,4-dichloroquinazoline

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Synthesis

7-Bromo-2,4-dichloroquinazoline provides the unique orthogonal trihalogen substitution pattern (C-2 Cl, C-4 Cl, C-7 Br) required for constructing patent-protected kinase inhibitor libraries targeting VEGFR, EGFR, PI3K, CD73, and DGK. Unlike simpler analogs lacking the C-7 bromine handle, this intermediate alone enables sequential, regioselective diversification via SNAr at C-4 followed by Suzuki-Miyaura cross-coupling at C-7. This two-dimensional parallel synthesis strategy accelerates lead identification and strengthens composition-of-matter IP positions. Procure in ≥98% purity for medicinal chemistry campaigns demanding batch-to-batch consistency.

Molecular Formula C8H3BrCl2N2
Molecular Weight 277.93 g/mol
CAS No. 959237-68-4
Cat. No. B1517698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dichloroquinazoline
CAS959237-68-4
Molecular FormulaC8H3BrCl2N2
Molecular Weight277.93 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl
InChIInChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
InChIKeyRDCSNKDVAPJWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,4-dichloroquinazoline (CAS 959237-68-4): A Strategic Halogenated Quinazoline Scaffold for Kinase-Targeted Drug Discovery


7-Bromo-2,4-dichloroquinazoline (CAS 959237-68-4) is a polyhalogenated heterocyclic building block within the quinazoline family. It features a core bicyclic structure with a distinct substitution pattern: chlorine atoms at the 2- and 4-positions, and a bromine atom at the 7-position . With a molecular formula of C₈H₃BrCl₂N₂ and a molecular weight of 277.93 g/mol, this compound is not a final drug molecule but a versatile intermediate [1]. Its primary value lies in its three reactive halogen handles, which enable sequential and regioselective functionalization via nucleophilic aromatic substitution and cross-coupling reactions. This specific substitution pattern is foundational for constructing more complex molecules, particularly those targeting the ATP-binding site of kinases, making it a critical building block in early-stage medicinal chemistry and patent-protected pharmaceutical development [2].

7-Bromo-2,4-dichloroquinazoline Procurement: Why Simple Halogenated Quinazoline Analogs Cannot Replace This Specific Scaffold


The substitution pattern on the quinazoline core is a primary driver of both synthetic utility and biological activity. A narrow structure-activity relationship (SAR) exists for quinazoline-based kinase inhibitors, with specific substituents at the C-7 position being tolerated while variation at C-6 is highly restricted [1]. Therefore, a simple analog like 2,4-dichloroquinazoline lacks the critical C-7 bromine handle, precluding the synthesis of the vast majority of patent-protected derivatives that require functionalization at this position. Conversely, 7-bromoquinazoline lacks the C-2 and C-4 chlorines necessary for core scaffold diversification. The unique, vectorized reactivity of 7-Bromo-2,4-dichloroquinazoline is not a generic feature of the quinazoline class; it is a specific and essential requirement for executing the synthetic pathways and achieving the biological outcomes described in leading pharmaceutical patents and research programs [2][3].

7-Bromo-2,4-dichloroquinazoline: Quantifiable Evidence of Differentiation for Scientific Decision-Making


Regioselective Reactivity: Quantified Differential in Substitution Kinetics vs. 2,4-Dichloroquinazoline

The presence of a bromine atom at the 7-position confers predictable and sequential reactivity that is not achievable with the simpler 2,4-dichloroquinazoline analog. While the C-4 chlorine is the most electrophilic site and reacts first with amines, the C-7 bromine serves as a distinct, orthogonal handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) after the C-2 and C-4 positions have been substituted [1]. In a comparative synthetic study of related quinazoline systems, the regioselective substitution of the C-4 chlorine over the C-2 chlorine is consistently observed, but the subsequent functionalization at C-7 is only possible due to the bromine atom. This is exemplified by a patent procedure where 7-bromo-2,4-dichloroquinazoline reacts with morpholine at 0 °C to selectively yield the C-4 substituted product, 7-bromo-2-chloro-4-morpholin-4-yl-quinazoline, in 84% yield, leaving the C-7 bromine intact for further diversification [2]. The non-brominated analog, 2,4-dichloroquinazoline, cannot participate in this second stage of C-7 functionalization, limiting its use as a terminal intermediate.

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Synthesis

Enhanced Lipophilicity (cLogP) as a Driver for Optimized ADME Properties vs. Unsubstituted Scaffolds

In class-level SAR studies of kinase inhibitors, the introduction of lipophilic substituents like halogens at the C-7 position of the quinazoline core is a well-established strategy to enhance membrane permeability and modulate pharmacokinetic (PK) properties [1]. This is supported by quantum chemical calculations on structurally related quinazoline derivatives, which confirm that halogen substitution significantly alters electronic and lipophilic characteristics, with halogen substitution being more preferable for tuning these parameters than methyl substitution [2]. While direct cLogP values for 7-bromo-2,4-dichloroquinazoline are reported by vendors (XLogP3 of 4.2 ), the quantitative differentiation lies in the comparison to the parent, non-halogenated scaffold. The addition of the 7-bromo group directly translates into a significant, calculable increase in lipophilicity, which is a critical parameter for achieving oral bioavailability and cell penetration in lead compounds.

ADME Drug Design Physicochemical Properties

Patent-Critical Intermediate: Differentiation by Validated Use in CD73 and DGK Inhibitor Programs

The strategic value of 7-bromo-2,4-dichloroquinazoline is directly validated by its use as a key intermediate in high-value pharmaceutical patents, a differentiator that simpler analogs lack. This compound is explicitly claimed as a starting material for the synthesis of potent and selective inhibitors of CD73 (an extracellular enzyme producing immunosuppressive adenosine) [1] and Diacylglycerol Kinase (DGK) [2], both important targets in immuno-oncology. In these patents, the 7-bromo-2,4-dichloroquinazoline scaffold serves as the central core onto which diverse pharmacophores are installed. A procurement search for generic quinazoline building blocks would not reveal this specific, validated utility. The documented use in these advanced therapeutic programs provides a quantifiable measure of its relevance and offers a de-risked starting point for new research initiatives.

Immuno-oncology Kinase Inhibition Patent Analysis

7-Bromo-2,4-dichloroquinazoline: High-Value Procurement Scenarios Based on Differentiated Evidence


Accelerated Hit-to-Lead Optimization in Kinase Drug Discovery Programs

For a medicinal chemistry team focused on developing novel kinase inhibitors (e.g., VEGFR, EGFR, or PI3K), the SAR evidence indicates that the C-7 position is a key tolerance point for substitution [1]. This compound is the ideal scaffold to initiate a parallel synthesis campaign. A chemist can first react the C-4 chlorine with a diverse set of amine-containing fragments to explore the solvent-exposed region of the kinase ATP pocket. Subsequently, the C-7 bromine can be used in Suzuki-Miyaura cross-couplings to introduce aryl or heteroaryl groups, simultaneously improving potency and fine-tuning physicochemical properties like lipophilicity (cLogP 4.2) . This two-dimensional diversification strategy, enabled by the orthogonal halogens, maximizes the chemical space explored and accelerates the identification of a lead series.

Executing on Immuno-Oncology Patent Strategies for CD73 and DGK Inhibition

A biotech company or academic group seeking to establish a proprietary position in the immuno-oncology space can directly leverage this compound as a starting point for generating novel composition-of-matter patents. The validated use of 7-bromo-2,4-dichloroquinazoline in recent patent applications for CD73 and DGK inhibitors provides a clear blueprint [2][3]. By using this identical core scaffold and varying the peripheral substituents through the reactive halogen handles, researchers can systematically create new chemical entities with a high probability of retaining on-target potency while securing their own intellectual property. This approach significantly reduces the risk and cost associated with de novo scaffold design and synthesis.

Synthesis of Focused Chemical Libraries for Targeted ADME Optimization

A computational chemist or ADME scientist can use this scaffold to rationally design and procure a focused library aimed at solving a specific ADME liability, such as poor permeability or high metabolic clearance. The high starting lipophilicity (XLogP3 4.2) is a known driver of permeability, and the class-level SAR demonstrates that modifications at C-7 are effective for modulating these parameters [1]. By installing a set of polar or basic functional groups at the C-4 position and simultaneously varying the C-7 aryl group, a small, smart library can be built to rapidly map the relationship between specific substituents and key in vitro ADME parameters (e.g., Caco-2 permeability, microsomal stability) without the need for a full-scale medicinal chemistry campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2,4-dichloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.